molecular formula C9H14N2 B8762338 4-(Pyridin-3-yl)butan-2-amine

4-(Pyridin-3-yl)butan-2-amine

Cat. No.: B8762338
M. Wt: 150.22 g/mol
InChI Key: KBOALNGTKBBWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methyl-3-pyridinepropanamine is an organic compound with the molecular formula C9H14N2 It contains a pyridine ring substituted with a methyl group and a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Methyl-3-pyridinepropanamine can be synthesized through several methods. One common approach involves the α-methylation of pyridine derivatives. This process can be carried out using a continuous flow system with a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method offers high selectivity and yields, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of 4-(Pyridin-3-yl)butan-2-amine often involves large-scale continuous flow systems. These systems provide advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-3-pyridinepropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methyl group and amine functionality allow for various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Methyl-3-pyridinepropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Similar in structure but lacks the propanamine chain.

    3-Pyridinepropanamine: Similar but without the methyl group on the pyridine ring.

    Piperidine derivatives: Reduced forms of pyridine with similar applications.

Uniqueness

Alpha-Methyl-3-pyridinepropanamine is unique due to the presence of both a methyl group and a propanamine chain on the pyridine ring.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-pyridin-3-ylbutan-2-amine

InChI

InChI=1S/C9H14N2/c1-8(10)4-5-9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3

InChI Key

KBOALNGTKBBWOW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 12.0 g of 4-(3-pyridinyl)-2-butanone hydrochloride, 3.38 g of sodium cyanoborohydride, and 42.78 g of ammonium acetate in 200 ml of methanol was stirred at room temperature for 2.5 days, acidified with dilute hydrochloric acid, and concentrated. The residue was dissolved in aqueous potassium carbonate solution and was extracted with dichloromethane. The residue obtained after evaporation of the dichloromethane was distilled to give 6.5 g (80%) of α-methyl-3-pyridinepropanamine, bp 126°-148° C./0.3 mm. The picrate was crystallized from methanol-ether; mp 146°-148° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
42.78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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